[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride
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Description
[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N4O and its molecular weight is 305.2. The purity is usually 95%.
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Biological Activity
The compound [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride , with the CAS number 1588326-34-4 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H18Cl2N4O with a molecular weight of 305.20 g/mol . Its structure features a piperazine ring, which is known for its role in various biological activities, particularly in drug design.
Property | Value |
---|---|
Molecular Formula | C12H18Cl2N4O |
Molecular Weight | 305.20 g/mol |
CAS Number | 1588326-34-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent modifications to introduce the chloropyridine moiety. Specific synthetic pathways have been documented in patent literature, emphasizing the need for precise conditions to achieve high yields and purity.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological and oncological pathways.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis .
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in vitro. Studies have utilized MTT assays to evaluate cytotoxicity against various cancer cell lines, indicating significant growth inhibition at certain concentrations .
- Inhibition of β-secretase : As part of ongoing research into Alzheimer's treatments, derivatives of this compound have been evaluated for their ability to inhibit β-secretase, an enzyme implicated in amyloid plaque formation .
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study on peptide derivatives of 4-aminopyridine highlighted their reduced toxicity and improved efficacy against neurodegenerative conditions, suggesting that modifications similar to those in this compound could yield promising therapeutic agents .
- In cancer research, compounds with piperazine structures have been shown to modulate signaling pathways associated with cell survival and apoptosis, further supporting the potential use of this compound in oncology .
Research Findings
Recent investigations into the pharmacokinetics and toxicity profiles of this compound indicate:
- ADME Properties : In silico studies utilizing software like ACD/Percepta have been conducted to predict absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding the compound's bioavailability and therapeutic window .
- Toxicity Assessments : Acute toxicity studies suggest a favorable profile compared to traditional neuroactive drugs, with significantly lower toxicity levels observed in animal models .
Properties
IUPAC Name |
[2-(aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O.ClH/c1-16-4-5-17(10(7-14)8-16)12(18)9-2-3-15-11(13)6-9;/h2-3,6,10H,4-5,7-8,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQHOKNANDQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CN)C(=O)C2=CC(=NC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.